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molecular formula C13H19NO2 B8737026 4-Benzyl-2-(methoxymethyl)morpholine

4-Benzyl-2-(methoxymethyl)morpholine

Cat. No. B8737026
M. Wt: 221.29 g/mol
InChI Key: HLLUDWCIUXHKQW-UHFFFAOYSA-N
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Patent
US05166203

Procedure details

N-Benzyl-2-methoxymethylmorpholine (412.3 g) is dissolved in methanol (2 liters), and thereto is added 10% palladium-carbon (33 g), and the mixture is stirred under hydrogen pressure of 9 kg/cm2 at 100° C. After completion of the reaction, palladium-carbon is filtered off, and the solvent is distilled off under atmospheric pressure to give a pale yellow oily substance. The oily substance is distilled under reduced pressure to give the title compound (212.3 g) as colorless liquid.
Quantity
412.3 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
33 g
Type
catalyst
Reaction Step Two
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][O:11][CH:10]([CH2:14][O:15][CH3:16])[CH2:9]1)C1C=CC=CC=1>CO.[C].[Pd]>[CH3:16][O:15][CH2:14][CH:10]1[O:11][CH2:12][CH2:13][NH:8][CH2:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
412.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)COC
Name
Quantity
2 L
Type
solvent
Smiles
CO
Step Two
Name
palladium-carbon
Quantity
33 g
Type
catalyst
Smiles
[C].[Pd]
Step Three
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred under hydrogen pressure of 9 kg/cm2 at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oily substance
DISTILLATION
Type
DISTILLATION
Details
The oily substance is distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COCC1CNCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 212.3 g
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05166203

Procedure details

N-Benzyl-2-methoxymethylmorpholine (412.3 g) is dissolved in methanol (2 liters), and thereto is added 10% palladium-carbon (33 g), and the mixture is stirred under hydrogen pressure of 9 kg/cm2 at 100° C. After completion of the reaction, palladium-carbon is filtered off, and the solvent is distilled off under atmospheric pressure to give a pale yellow oily substance. The oily substance is distilled under reduced pressure to give the title compound (212.3 g) as colorless liquid.
Quantity
412.3 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
33 g
Type
catalyst
Reaction Step Two
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][O:11][CH:10]([CH2:14][O:15][CH3:16])[CH2:9]1)C1C=CC=CC=1>CO.[C].[Pd]>[CH3:16][O:15][CH2:14][CH:10]1[O:11][CH2:12][CH2:13][NH:8][CH2:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
412.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)COC
Name
Quantity
2 L
Type
solvent
Smiles
CO
Step Two
Name
palladium-carbon
Quantity
33 g
Type
catalyst
Smiles
[C].[Pd]
Step Three
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred under hydrogen pressure of 9 kg/cm2 at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oily substance
DISTILLATION
Type
DISTILLATION
Details
The oily substance is distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COCC1CNCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 212.3 g
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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